molecular formula C9H12N3Na3O11P2 B15285390 Trisodium [[5-(4-amino-2-oxo-1-pyrimidinyl)-3,4-dihydroxy-2-oxolanyl]methoxy-oxidophosphoryl] phosphate

Trisodium [[5-(4-amino-2-oxo-1-pyrimidinyl)-3,4-dihydroxy-2-oxolanyl]methoxy-oxidophosphoryl] phosphate

Cat. No.: B15285390
M. Wt: 469.12 g/mol
InChI Key: JENUKVZGXGULDX-UHFFFAOYSA-K
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Description

Trisodium cytidine 5’-diphosphate is a nucleotide derivative that plays a crucial role in various biochemical processes. It is a cytosine nucleotide containing two phosphate groups esterified to the sugar moiety. This compound is involved in the synthesis of RNA and DNA, making it essential for cellular functions and genetic information transfer.

Preparation Methods

Synthetic Routes and Reaction Conditions: Trisodium cytidine 5’-diphosphate can be synthesized through the phosphorylation of cytidine monophosphate (CMP) using adenosine triphosphate (ATP) as a phosphoryl donor. The reaction is catalyzed by uridine monophosphate kinase (UMPK) . The reaction conditions typically involve an aqueous medium at a controlled pH and temperature to ensure optimal enzyme activity.

Industrial Production Methods: Industrial production of trisodium cytidine 5’-diphosphate involves large-scale enzymatic synthesis using recombinant UMPK. The process is optimized for high yield and purity, with subsequent purification steps including ion-exchange chromatography and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Trisodium cytidine 5’-diphosphate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: Trisodium cytidine 5’-diphosphate is unique due to its specific role in the phosphorylation pathway, acting as an intermediate between CMP and CTP. Its trisodium form enhances its solubility and stability, making it suitable for various biochemical applications .

Properties

IUPAC Name

trisodium;[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O11P2.3Na/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(22-8)3-21-25(19,20)23-24(16,17)18;;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H2,10,11,15)(H2,16,17,18);;;/q;3*+1/p-3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JENUKVZGXGULDX-UHFFFAOYSA-K
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N3Na3O11P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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